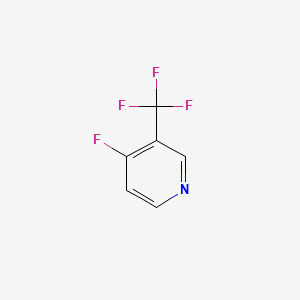

4-Fluoro-3-(trifluoromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNXRFMPTVLEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289466 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207670-92-5 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207670-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3 Trifluoromethyl Pyridine and Analogous Structures

Direct Halogen-Fluorine Exchange Reactions on Pyridine (B92270) Scaffolds

One of the most established methods for introducing fluorine into a pyridine ring is through a halogen exchange (Halex) reaction. This process involves substituting a heavier halogen, typically chlorine, with fluorine. The trifluoromethyl group is often installed prior to this step by the fluorination of a trichloromethyl group. nih.gov

Chlorine-Fluorine Exchange Processes

The synthesis of trifluoromethylpyridines (TFMPs) frequently begins with the chlorination and subsequent fluorination of picoline (methylpyridine). nih.gov For analogs like 2-fluoro-3-chloro-5-trifluoromethylpyridine, a key starting material is 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059). This precursor undergoes a direct, single-step fluorination reaction where the trichloromethyl group is converted to a trifluoromethyl group, and the chlorine at the 2-position is exchanged for fluorine. google.com This exchange is typically accomplished using fluorinating agents like anhydrous hydrogen fluoride (B91410) (HF), potassium fluoride (KF), or sodium fluoride (NaF). google.com

The general Halex reaction for converting a C-Cl bond to a C-F bond on a pyridine ring is a cornerstone of industrial fluorochemistry. For instance, the synthesis of perfluoropyridine, a fully fluorinated analog, is achieved by heating pentachloropyridine (B147404) with anhydrous potassium fluoride in an autoclave. nih.gov This classic transformation underscores the utility of halide exchange in preparing highly fluorinated pyridines. nih.govresearchgate.net More advanced catalytic systems, including those based on iron(III) halides, have been developed for the halogen exchange of trifluoromethyl arenes, offering alternative routes for these transformations. chemrxiv.org

Comparison of Vapor-Phase and Liquid-Phase Fluorination Techniques

The fluorination of chloromethyl- and chloropyridines can be performed under either vapor-phase or liquid-phase conditions, with each method offering distinct advantages and challenges.

Vapor-phase fluorination is often conducted at high temperatures (>300°C), frequently over a transition metal-based catalyst like iron fluoride or chromium oxides. nih.gov A significant advantage of this method is the ability to perform simultaneous chlorination and fluorination in a one-step process. nih.govjst.go.jp For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) can be produced in good yield via a one-step, simultaneous vapor-phase reaction. nih.gov Stepwise vapor-phase processes are also common, where chlorination of a methyl group is followed by fluorination in a fluidized-bed reactor, and subsequent nuclear chlorination of the pyridine ring occurs in a separate phase. nih.govjst.go.jp These high-temperature gas-phase reactions are well-suited for large-scale industrial production. google.com

Liquid-phase fluorination provides an alternative route, often utilizing anhydrous hydrogen fluoride (HF) under super-atmospheric pressure. google.com This method can achieve high yields for the conversion of (trichloromethyl)pyridine compounds to their (trifluoromethyl)pyridine counterparts. google.com The reaction is typically catalyzed by a metal halide and conducted at temperatures between 150°C and 250°C. google.com Another liquid-phase approach involves using molten salt compositions, such as a cesium fluoride-hydrogen fluoride melt (CsF·nHF), to facilitate the chlorine-fluorine exchange. googleapis.com While potentially offering milder conditions than vapor-phase reactions, liquid-phase processes may require managing corrosive reagents and high pressures.

| Feature | Vapor-Phase Fluorination | Liquid-Phase Fluorination |

| Temperature | High (>300°C) nih.gov | Moderate (150-375°C) google.comgoogleapis.com |

| Pressure | Atmospheric or slightly above | Super-atmospheric (e.g., 5-1,200 psig) google.com |

| Catalyst | Solid catalysts (e.g., CrOx, FeF3) nih.gov | Metal halides or molten salts google.comgoogleapis.com |

| Process | Continuous flow, often one-step nih.gov | Batch or continuous google.com |

| Advantages | Suitable for large scale, simple one-step reactions possible nih.govjst.go.jp | Potentially higher selectivity, can operate at lower temperatures google.com |

| Disadvantages | Formation of multi-chlorinated by-products nih.gov | Handling of high pressures and corrosive HF google.com |

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

An alternative to modifying an existing pyridine ring is to construct the heterocyclic core from smaller, acyclic molecules that already contain the requisite trifluoromethyl group. This approach is highly versatile for creating a wide range of substituted pyridines. nih.gov

Cyclocondensation Reaction Approaches

Cyclocondensation reactions are a powerful strategy for synthesizing trifluoromethylpyridine derivatives. nih.govjst.go.jp These reactions involve the assembly of the pyridine ring from one or more acyclic components. A common approach is the condensation of a 1,5-dicarbonyl compound (or its synthetic equivalent) with ammonia (B1221849) or an ammonia source to form the six-membered ring. youtube.com

Key trifluoromethyl-containing building blocks used in these syntheses include:

Ethyl 4,4,4-trifluoro-3-oxobutanoate nih.govjst.go.jp

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.govjst.go.jp

2,2,2-Trifluoroacetyl chloride nih.gov

Ethyl 2,2,2-trifluoroacetate nih.gov

For example, the synthesis of dithiopyr (B166099) and thiazopyr, two agrochemicals, begins with a cyclocondensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govjst.go.jp Another method involves the reaction of an enone, derived from the trifluoroacetylation of a vinyl ether, with an enamine, followed by cyclization with ammonium (B1175870) acetate (B1210297) to yield a trifluoromethylpyridine. youtube.com

Utilization of Perfluorinated Carbon Synthons in Heterocycle Formation

Perfluorinated molecules can serve as valuable synthons, or building blocks, for creating complex fluorinated heterocycles. Perfluoropyridine (pentafluoropyridine) is a prime example of such a synthon. nih.govresearchgate.net Due to the strong electron-withdrawing effect of the fluorine atoms, the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). nih.gov

The reactivity of perfluoropyridine is regioselective, with nucleophiles preferentially attacking the 4-position (para to the nitrogen). This high reactivity allows for the sequential and controlled introduction of various nucleophiles to build up substituted fluoropyridine structures. The reaction of perfluoropyridine with an iron(0) complex, for instance, leads to the selective activation of the C–F bond at the 4-position. acs.org This predictable reactivity makes perfluorinated pyridines powerful starting materials for the synthesis of specifically substituted analogs that would be difficult to access through other routes. nih.gov

Site-Selective C-H Functionalization Strategies for Fluorinated Pyridines

A more modern and atom-economical approach to synthesizing fluorinated pyridines involves the direct conversion of a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond. This strategy avoids the need for pre-functionalized substrates (like chloropyridines) and offers a direct path to the desired products, which is particularly valuable for late-stage functionalization in drug discovery. orgsyn.org

One of the most effective reagents for this transformation is silver(II) fluoride (AgF₂). nih.govacs.org This reagent can achieve site-selective fluorination of pyridines and diazines at the C-H bond adjacent to the ring nitrogen (the 2-position). orgsyn.orgresearchgate.net The reaction proceeds under mild conditions, often at or near ambient temperature, and is tolerant of a wide array of functional groups. orgsyn.org The resulting 2-fluoropyridine (B1216828) can then serve as a versatile intermediate for further functionalization via nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org

Another powerful method involves Rh(III)-catalyzed C–H functionalization to construct multi-substituted 3-fluoropyridines. nih.gov This approach utilizes the reaction of α-fluoro-α,β-unsaturated oximes with alkynes to build the pyridine ring, demonstrating high regioselectivity. nih.gov While many strategies focus on direct fluorination, other C-H functionalization methods can create precursors for fluorination. For instance, methods that selectively activate the C-4 position of pyridines to install other functional groups can provide alternative routes to 4-substituted pyridines that could subsequently be transformed. acs.org

| Strategy | Reagent/Catalyst | Position Functionalized | Key Features |

| Direct C-H Fluorination | Silver(II) Fluoride (AgF₂) orgsyn.org | 2-position (α to N) | Mild conditions, high site-selectivity, broad functional group tolerance. orgsyn.orgnih.gov |

| Ring Construction via C-H Functionalization | Rh(III) catalyst nih.gov | Builds a 3-fluoropyridine (B146971) ring | Couples α-fluoro-α,β-unsaturated oximes and alkynes; high regioselectivity. nih.gov |

| C-H Activation/Diversification | Phosphonium salt formation acs.org | 4-position | Two-step sequence to introduce nucleophiles at C-4; not a direct fluorination but a strategy for selective functionalization. acs.org |

Regioselective C-H Fluorination Methodologies

Direct C-H fluorination of pyridines presents a significant challenge due to the electron-deficient nature of the heterocycle. However, several strategies have been developed to control the regioselectivity of this transformation.

A notable advancement in the direct fluorination of pyridines involves the site-selective fluorination of the C-H bond adjacent to the ring nitrogen (the C2 or C6 position). Inspired by classic amination reactions, a method utilizing silver(II) fluoride (AgF₂) has been established as a broadly applicable and safe approach. nih.govresearchgate.net This reaction proceeds at ambient temperature and demonstrates exclusive selectivity for fluorination at the ortho position for a wide range of pyridine and diazine substrates. nih.govorgsyn.org

The reaction is highly tolerant of various functional groups, and its mild conditions enable the late-stage fluorination of complex, medicinally important molecules. nih.govacs.org For 3-substituted pyridines, fluorination with AgF₂ generally occurs with high selectivity at the C2 position when the substituent is a halo, alkoxy, cyano, or trifluoromethyl group. acs.org The resulting 2-fluoropyridines are also valuable intermediates, as the fluoride can act as a leaving group in subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for further diversification. orgsyn.orgresearchgate.net

The proposed mechanism suggests that AgF₂ coordinates to the pyridine nitrogen, enhancing the electrophilicity at the ortho position and facilitating the C-H bond cleavage and subsequent C-F bond formation. researchgate.net

Achieving meta-selective C-H functionalization of pyridines is inherently more challenging than ortho or para functionalization due to the ring's intrinsic electronic properties. nih.gov A successful strategy to overcome this hurdle involves a temporary dearomatization-rearomatization sequence. researchgate.netresearchgate.net This approach alters the electronic landscape of the pyridine ring, enabling functionalization at positions that are typically unreactive toward electrophiles.

One such method achieves formal meta-C–H fluorination by reacting pyridines with an activating agent to form dearomatized intermediates like Zincke imines or oxazinopyridines. researchgate.netnih.gov These intermediates then undergo regioselective C-F bond formation with an electrophilic fluorinating reagent. A subsequent ring-closing or rearomatization step restores the aromatic pyridine ring, now bearing a fluorine atom at the C3 or C5 position. researchgate.netnih.gov This strategy has proven effective for a wide array of pyridine substitution patterns and is suitable for the late-stage fluorination of complex molecules, including pharmaceuticals. nih.gov

The field of C-H fluorination has been revolutionized by the development of stable, easy-to-handle electrophilic fluorinating reagents, particularly those containing a nitrogen-fluorine (N-F) bond. rsc.org Early methods that used highly reactive and hazardous reagents like molecular fluorine (F₂) or xenon difluoride (XeF₂) have been largely superseded by these safer alternatives. rsc.orgnih.gov

Electrophilic N-F reagents can be neutral or cationic and are designed with electron-withdrawing groups attached to the nitrogen to decrease electron density on the fluorine atom, thereby enhancing its electrophilicity. wikipedia.org Prominent examples include:

Selectfluor® (F-TEDA-BF₄): A highly effective and widely used crystalline reagent known for its efficiency and broad applicability in fluorinating various nucleophiles, including electron-rich heterocycles. rsc.orgnih.govacs.org

N-Fluorobenzenesulfonimide (NFSI): A neutral and effective reagent used for the electrophilic fluorination of a diverse range of substrates. wikipedia.org

N-Fluoropyridinium Salts: These cationic reagents exhibit tunable reactivity based on the substituents on the pyridine ring and the nature of the counteranion. rsc.orgnih.gov The electron deficiency of the N-fluoropyridinium cation enhances the electrophilic character of the fluorine atom. wikipedia.org

The reactivity of these reagents has been quantitatively assessed, allowing for a more rational selection for specific transformations. rsc.org The development of this toolkit of N-F reagents has been crucial for advancing synthetic strategies for preparing fluorinated heterocycles.

| Reagent Name | Abbreviation | Class | Relative Reactivity (vs. Selectfluor™) |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Cationic N-F | 1.0 |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Weaker |

| N-Fluoropyridinium triflate | - | Cationic N-F | Varies with substitution |

| 2,6-Dichloro-N-fluoropyridinium triflate | - | Cationic N-F | ~1.0 |

| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | - | Cationic N-F | Most Reactive |

This table is based on findings from quantitative reactivity scale studies. rsc.org The reactivity of N-fluoropyridinium salts is highly dependent on the electronic nature of the pyridine ring.

Regioselective C-H Trifluoromethylation Techniques

The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal and agricultural chemistry. Direct C-H trifluoromethylation offers an efficient route to these molecules, but controlling regioselectivity can be difficult, as methods involving trifluoromethyl radicals often yield mixtures of isomers. acs.orgchemrxiv.org

To overcome the low reactivity of the electron-deficient pyridine ring toward electrophilic attack, particularly at the C3 position, strategies based on nucleophilic activation have been developed. acs.orgchemistryviews.org These methods temporarily convert the pyridine into a more electron-rich intermediate that can readily react with an electrophilic trifluoromethylating reagent.

One prominent method involves the borane-catalyzed hydrosilylation of the pyridine ring. acs.orgacs.org This reaction forms an N-silyl enamine intermediate, which is sufficiently nucleophilic to react with an electrophilic CF₃⁺ source, such as a Togni reagent. acs.orgchemistryviews.org Subsequent oxidation regenerates the aromatic ring, yielding the 3-trifluoromethylated pyridine derivative with high regioselectivity. acs.orgchemrxiv.org This approach has been successfully applied to a variety of pyridine and quinoline (B57606) substrates and even for the late-stage functionalization of bioactive molecules. chemrxiv.orgchemistryviews.org

Another effective strategy employs an N-methylpyridine quaternary ammonium activation approach. acs.orgresearchgate.net Pyridines are converted to their N-methylpyridinium salts, which increases their susceptibility to nucleophilic attack. Treatment of these salts with trifluoroacetic acid (TFA) as an inexpensive CF₃ source, in the presence of a silver carbonate promoter, affords trifluoromethylated pyridines in good yields and with excellent regioselectivity. acs.orgnih.gov

The success of the aforementioned activation strategies relies on the availability of robust electrophilic trifluoromethylating reagents ("CF₃⁺" synthons). These reagents are typically hypervalent iodine compounds or sulfonium (B1226848) salts.

Togni Reagents: These are hypervalent iodine(III) reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. They are stable, crystalline solids that serve as effective sources of an electrophilic CF₃ group for the trifluoromethylation of a wide range of nucleophiles, including the activated pyridine intermediates discussed above. chemistryviews.orgyoutube.com

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts. They are powerful electrophilic trifluoromethylating agents, and their reactivity can be tuned by modifying the substituents on the dibenzothiophene (B1670422) core. youtube.comacs.org

Copper-based Methods: While not a direct C-H activation in the same vein, copper-catalyzed trifluoromethylation of aryl halides and boronic acids is a well-established method for synthesizing trifluoromethylpyridines from pre-functionalized precursors. chemrxiv.orgjst.go.jp More advanced copper-catalyzed methods for direct C-H trifluoromethylation of heterocycles have also been developed, often requiring a directing group. nih.gov

The synthesis of these reagents has become more streamlined, making them commercially available and indispensable tools for modern organofluorine chemistry. youtube.comacs.org

Radical-Mediated C-H Trifluoromethylation Pathways

The direct introduction of a trifluoromethyl (CF3) group onto a pyridine ring via a C-H bond functionalization represents a highly atom-economical approach. Radical-mediated pathways are a key strategy in this endeavor, though they often face challenges with regioselectivity. The reaction of pyridine with a trifluoromethyl radical typically yields a mixture of 2-, 3-, and 4-trifluoromethylated products. researchgate.net The inherent electronic properties of the pyridine ring influence the position of radical attack.

Several methods have been developed to generate trifluoromethyl radicals for this purpose. For instance, the use of sodium trifluoromethylsulfinate (Langlois' reagent) in conjunction with an oxidizing system like KMnO4/AcOH has been shown to effect the C-H trifluoromethylation of imidazopyridines, proceeding through a radical pathway. Another approach involves light-mediated protocols, which can generate CF3 radicals from sources like Langlois' reagent without the need for a photocatalyst or additives, offering a milder alternative. acs.org These methods often rely on the generation of the CF3 radical, which then adds to the electron-deficient pyridine ring. The subsequent steps involve oxidation and rearomatization to furnish the trifluoromethylated pyridine. acs.org

Challenges in controlling the position of trifluoromethylation have led to the development of more sophisticated strategies. For pyridine derivatives, methods for selective nucleophilic trifluoromethylation at the 2- and 4-positions are more established. chemistryviews.org However, achieving selectivity at the 3-position, as would be required for a precursor to 4-fluoro-3-(trifluoromethyl)pyridine, has proven more difficult with radical methods due to competing reactivity at other sites. chemistryviews.org

Catalytic Approaches in the Synthesis of Fluorinated Pyridines

Catalytic methods offer powerful and often highly selective routes to fluorinated pyridines, including the synthesis of the target compound and its analogs. These strategies encompass fluorination, trifluoromethylation, and further derivatization of the pyridine core.

Transition Metal-Catalyzed Fluorination Protocols

Transition metal catalysis provides a versatile platform for the direct C-H fluorination of pyridines. One notable method involves the use of silver(II) fluoride (AgF2) to achieve regioselective fluorination of pyridines and diazines at the position alpha to the nitrogen atom. nih.govacs.orgresearchgate.net This reaction is inspired by classic amination reactions and allows for the installation of a fluorine atom under relatively mild conditions. researchgate.net The resulting 2-fluoroheteroarenes are valuable intermediates that can undergo subsequent nucleophilic aromatic substitution (SNAr) to introduce a wide array of functional groups. nih.govacs.org

For 3-substituted pyridines, AgF2-mediated fluorination often shows high selectivity for the 2-position. acs.org For example, pyridines bearing 3-halo, 3-alkoxy, or 3-CF3 groups react to form the 2-fluoro-3-substituted pyridine product exclusively. acs.org This selectivity is crucial for building complex, multi-substituted pyridine structures. Palladium catalysis has also been employed for aromatic C-H fluorination using electrophilic fluorinating reagents like Selectfluor, enabling the reaction to proceed at room temperature. nih.gov

Table 1: Regioselectivity in AgF₂-Mediated Fluorination of 3,5-Disubstituted Pyridines acs.org

| 3-Substituent | 5-Substituent | Ratio of Isomers (2-F:6-F) |

| OBn | Ph | 20:1 |

| OBn | CN | >20:1 |

| OBn | Br | 4.2:1 |

| OBn | CF₃ | 19:1 |

| OBn | Me | 19:1 |

Transition Metal-Catalyzed Trifluoromethylation Reactions

The introduction of a CF3 group can be effectively achieved through transition metal-catalyzed cross-coupling reactions. d-nb.info These methods have advanced significantly, moving beyond harsh classical conditions like the Swarts reaction. d-nb.info Palladium and copper are the most commonly used metals for this transformation due to their efficiency and, in the case of copper, low cost. nih.gov

One strategy involves the cross-coupling of aryl halides or triflates with a trifluoromethyl source. Another powerful approach is the direct C-H trifluoromethylation of arenes and heteroarenes. researchgate.net For instance, copper-catalyzed trifluoromethylation can be achieved with photogenerated CF3 radicals. d-nb.info Palladium-catalyzed processes may proceed through a Pd(II)/Pd(IV) catalytic cycle, where a Pd(II)-aryl intermediate reacts with a CF3 source (e.g., TMSCF3), undergoes oxidation, and then reductively eliminates the aryl-CF3 product. d-nb.info

The regioselectivity of these reactions can often be controlled by using directing groups. For example, a pivalamide (B147659) directing group has been used to achieve regioselective trifluoromethylation of pyridine derivatives in a process thought to involve a Cu(I)/Cu(II) catalytic cycle and a CF3 radical. nih.gov The synthesis of α-trifluoromethylated pyridines can also be accomplished via cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles. researchgate.net

Hydrogenation of Fluorinated Pyridines to Fluorinated Piperidines

Fluorinated piperidines are highly sought-after motifs in medicinal chemistry, and the hydrogenation of readily available fluorinated pyridines is a direct synthetic route. nih.govacs.org This transformation is challenging due to the risk of hydrodefluorination. nih.gov

A robust method for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst, specifically Pd(OH)2 on carbon, in the presence of a Brønsted acid like HCl. nih.govacs.org The acid is believed to protonate the substrate, facilitating the hydrogenation while suppressing defluorination. nih.govacs.org This system demonstrates good chemoselectivity, allowing for the reduction of the fluoropyridine ring while tolerating other aromatic systems like benzene (B151609). nih.govacs.org

Another innovative approach is the one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process. nih.govspringernature.com This method uses a rhodium-carbene catalyst with a hydride source like pinacol (B44631) borane (B79455) (HBpin) to first dearomatize the pyridine ring, followed by hydrogenation of the resulting diene intermediates. nih.govspringernature.com This strategy provides highly diastereoselective access to all-cis-(multi)fluorinated piperidines. nih.gov

Table 2: Catalyst Systems for Hydrogenation of Fluorinated Pyridines

| Catalyst System | Key Features | Reference(s) |

| Pd(OH)₂/C, HCl, MeOH | Heterogeneous, robust, chemoselective, suppresses hydrodefluorination. | nih.gov, acs.org |

| Rhodium-carbene, HBpin, H₂ | Homogeneous, one-pot dearomatization-hydrogenation, high diastereoselectivity for cis-products. | nih.gov, springernature.com |

Iridium-Catalyzed C-H Borylation of Trifluoromethyl-Substituted Pyridines

Iridium-catalyzed C-H borylation is a powerful, atom-economical method for creating versatile pyridylboronic ester intermediates from trifluoromethyl-substituted pyridines. acs.orgnih.gov These intermediates can be readily converted into a wide range of other functional groups. acs.org The reactions are typically carried out neatly (without solvent) using a combination of an iridium precatalyst and a ligand, with pinacolborane as the borylating agent. acs.orgnih.gov

A key feature of this methodology is its sterically governed regioselectivity. acs.orgnih.govdigitellinc.com The bulky trifluoromethyl group directs the borylation to the most sterically accessible C-H position. For example, in 2,3-bis(trifluoromethyl)pyridine, the steric hindrance from the CF3 group at the 3-position directs the borylation exclusively to the 5-position. acs.org This predictable selectivity provides convenient access to a variety of specifically functionalized CF3-substituted pyridylboronic esters, which are valuable precursors for further synthesis. acs.orgnih.gov The methodology is compatible with various functional groups, including halogens and esters. acs.orgnih.gov

Late-Stage Functionalization and Derivatization Strategies for Complex Fluorinated Pyridines

Late-stage functionalization (LSF) is a critical strategy for rapidly diversifying complex molecules, such as drug candidates, by modifying their structure in the final steps of a synthesis. For fluorinated pyridines, a powerful LSF approach combines C-H fluorination with subsequent nucleophilic aromatic substitution (SNAr). nih.govacs.orgberkeley.edu

This two-step sequence typically involves the initial C-H fluorination of a multisubstituted pyridine at the position alpha to the ring nitrogen using an electrophilic fluorine source like AgF2. nih.govacs.org The resulting 2-fluoropyridine is an activated substrate for SNAr. The installed fluoride can then be displaced by a wide range of nitrogen, oxygen, sulfur, or carbon nucleophiles under mild conditions. nih.govacs.org This tandem strategy avoids the need for lengthy de novo syntheses of derivatized pyridines and allows for the rapid generation of analogs from a common intermediate. acs.org For example, this method has been used to prepare derivatives of the drug betahistine. nih.govacs.org

Other LSF approaches include the trifluoromethylation of bioactive molecules. chemistryviews.org For instance, a 3-position-selective C–H trifluoromethylation of pyridine rings has been developed based on hydrosilylation to activate the ring, followed by reaction with a nucleophilic CF3 source. chemistryviews.org

Synthesis via Pyridine N-Oxide Intermediates

The use of pyridine N-oxide intermediates represents a significant strategy in the synthesis of fluorinated pyridines, particularly for accessing isomers that are challenging to obtain through direct nucleophilic aromatic substitution on the corresponding pyridine ring. The N-oxide functionality modifies the electronic properties of the pyridine ring, facilitating nucleophilic substitution reactions, including fluorination.

Research Findings

Nucleophilic fluorination of pyridines can be difficult due to the electron-rich nature of the aromatic ring, especially at the meta position. nih.gov The introduction of an N-oxide group serves to activate the pyridine ring towards nucleophilic attack. This approach has been successfully employed for the synthesis of various fluorinated pyridine derivatives.

One notable example involves the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine. rsc.org Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) yields 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This reaction proceeds efficiently at room temperature. The resulting fluorinated N-oxide can then be readily converted to the corresponding aminopyridine via catalytic hydrogenation. nih.govrsc.org This two-step process, involving fluorination of the N-oxide followed by reduction, provides a viable route to 3-fluoro-4-aminopyridine. nih.gov

The reactivity of the pyridine N-oxide towards fluorination is significantly higher compared to the non-oxidized pyridine. For instance, while 3-bromopyridine (B30812) shows no reaction with TBAF even at elevated temperatures, 3-bromopyridine N-oxide undergoes conversion to 3-fluoropyridine N-oxide under similar conditions. nih.gov This highlights the activating effect of the N-oxide group.

This methodology has also been extended to radiofluorination for the synthesis of radiolabeled compounds, demonstrating its potential in the development of radiopharmaceuticals. nih.govgoogle.com The reaction conditions for both non-radioactive and radioactive fluorination are generally mild, which is a significant advantage. nih.gov

While direct synthesis of this compound via a pyridine N-oxide intermediate is not extensively documented in the provided search results, the principles established with analogous structures provide a strong foundation for its potential synthesis. The general approach would likely involve the preparation of a suitable precursor, such as a 3-(trifluoromethyl)-4-halopyridine N-oxide, followed by nucleophilic fluorination.

The following table summarizes the findings for the synthesis of a key analogous structure, 3-fluoro-4-nitropyridine N-oxide.

Table 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide

| Precursor | Reagent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

|---|

The subsequent reduction of the nitro group and the N-oxide is a crucial step to arrive at the final aminopyridine product.

Table 2: Reduction of 3-Fluoro-4-nitropyridine N-oxide

| Precursor | Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

|---|

These findings underscore the utility of the pyridine N-oxide strategy for the synthesis of meta-fluorinated pyridines, a class of compounds that are of interest in medicinal chemistry and other fields. nih.govgoogle.com

Chemical Transformations and Reaction Pathways of 4 Fluoro 3 Trifluoromethyl Pyridine Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorine Atoms

The fluorine atom at the C-4 position of 4-fluoro-3-(trifluoromethyl)pyridine is highly activated towards nucleophilic aromatic substitution (SNAr). The electron density at this position is significantly reduced by the inductive effects of the adjacent trifluoromethyl group and the resonance-withdrawing effect of the pyridine (B92270) nitrogen atom. This electronic arrangement stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the displacement of the fluoride (B91410) leaving group by a wide range of nucleophiles.

This reactivity is fundamental to the synthesis of more complex derivatives, including various agrochemicals. For instance, the core of the insecticide Flonicamid, a 4-(trifluoromethyl)nicotinamide (B149125) derivative, is often constructed using pathways that rely on the displacement of a leaving group at the C-4 position. nih.govnih.gov Reactions with nitrogen, oxygen, and sulfur nucleophiles proceed efficiently to yield the corresponding substituted pyridines. nih.gov

Table 1: Examples of SNAr Reactions with this compound

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| N-Nucleophile | Ammonia (B1221849) (NH₃) | 4-Amino-3-(trifluoromethyl)pyridine | Aqueous ammonia, elevated temperature and pressure |

| N-Nucleophile | Primary/Secondary Amine (R¹R²NH) | 4-(Dialkylamino)-3-(trifluoromethyl)pyridine | Amine in a polar aprotic solvent (e.g., DMSO, DMF), often with a base (e.g., K₂CO₃) |

| O-Nucleophile | Sodium Methoxide (NaOMe) | 4-Methoxy-3-(trifluoromethyl)pyridine | NaOMe in Methanol or a polar aprotic solvent |

Note: The conditions are representative and may vary based on the specific substrate and nucleophile.

Cross-Coupling Methodologies Involving Fluorinated Pyridine Substrates

While the C-F bond is highly polarized, its high bond dissociation energy makes it a poor leaving group in many standard palladium-catalyzed cross-coupling reactions. Direct C-F bond activation for coupling is challenging and often requires specialized ligands or harsh conditions. organic-chemistry.org A more common and synthetically viable strategy involves a two-step approach: first, the activated C-4 fluorine is replaced via an SNAr reaction with a more reactive halogen, such as bromine or iodine, to create a suitable cross-coupling precursor. This resulting 4-halo-3-(trifluoromethyl)pyridine can then readily participate in a variety of palladium-catalyzed transformations.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For substrates based on the this compound core, the reaction is typically performed on the corresponding 4-bromo or 4-iodo derivatives. These precursors couple efficiently with a wide range of aryl- or vinyl-boronic acids and their esters in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

Table 2: Representative Suzuki-Miyaura Coupling Conditions | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | | --- | --- | --- | --- | | 4-Bromo-3-(trifluoromethyl)pyridine | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₃PO₄ or Cs₂CO₃ | Dioxane, Toluene/H₂O | | 4-Iodo-3-(trifluoromethyl)pyridine (B3102046) | Vinylboronic Ester | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / H₂O |

Note: Conditions are generalized from typical Suzuki-Miyaura reactions on halopyridines. libretexts.orgprinceton.edu

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties. The 4-iodo-3-(trifluoromethyl)pyridine derivative is the preferred substrate due to the high reactivity of the C-I bond in the oxidative addition step. The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst and an amine base. libretexts.orgwikipedia.org Copper-free conditions have also been developed. organic-chemistry.org

Table 3: Representative Sonogashira Coupling Conditions

| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| 4-Iodo-3-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF |

Note: Conditions are generalized from typical Sonogashira reactions on halopyridines. mdpi.comrsc.org

The synthetic utility of 4-halo-3-(trifluoromethyl)pyridine derivatives extends to other important palladium-catalyzed reactions. The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds by coupling the aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This method provides a versatile alternative to SNAr for synthesizing N-aryl derivatives, especially with less nucleophilic amines. Other transformations, such as the Stille and Hiyama couplings, which utilize organotin and organosilicon reagents respectively, are also applicable to these halogenated precursors. nih.gov

Table 4: Other Palladium-Catalyzed Coupling Reactions

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | 4-Bromo-3-(trifluoromethyl)pyridine | R¹R²NH | Pd₂(dba)₃ / BINAP or XPhos |

| Stille Coupling | 4-Iodo-3-(trifluoromethyl)pyridine | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ |

Note: Catalyst systems are representative examples for the named reactions. nih.govchemspider.com

Electrophilic Reactivity Profiles of Fluorinated Pyridines

The pyridine ring in this compound is exceptionally electron-deficient. The cumulative electron-withdrawing power of the ring nitrogen, the C-4 fluorine, and the C-3 trifluoromethyl group strongly deactivates the ring towards electrophilic aromatic substitution (EAS). nih.gov Standard electrophilic reactions such as nitration, halogenation, and sulfonation, which are common for benzene (B151609) and less deactivated aromatics, are extremely difficult to achieve with this substrate. nih.govmdpi.com

If forced under harsh conditions (e.g., strong acids and high temperatures), any electrophilic substitution would likely proceed slowly and with poor regioselectivity. nih.govchemrxiv.org The most electron-rich site on the molecule is the nitrogen lone pair, making it the most probable site of electrophilic attack. This would lead to the formation of N-substituted pyridinium (B92312) salts (e.g., N-alkylation or N-oxidation) rather than C-H functionalization. Selective C-H halogenation of pyridines often requires specialized reagents and multi-step sequences, for instance, via activation with phosphine (B1218219) reagents or the use of pyridine N-oxides, underscoring the inherent inertness of the C-H bonds in such electron-poor systems. nih.gov

Radical Reaction Chemistry of this compound

While ionic reactions on the this compound ring are well-defined by its electron-poor nature, radical pathways offer alternative modes of reactivity. The introduction of a trifluoromethyl group onto a heterocyclic ring can be achieved via radical mechanisms, although direct C-H trifluoromethylation of pyridine itself often yields a mixture of 2-, 3-, and 4-substituted isomers due to the high reactivity of the CF₃ radical. nih.govchemrxiv.org

Photochemical methods provide a key avenue for initiating radical reactions. The photolysis of fluorinated aromatic compounds, including those with trifluoromethyl groups, can lead to various transformations. nih.govnih.gov Under UV irradiation, C-F or C-C bonds can be cleaved. For instance, studies on related fluorinated pesticides have shown that heteroaromatic fluorine atoms can be displaced and trifluoromethyl groups can be transformed under photolytic conditions, sometimes leading to defluorination. nih.govrsc.org Furthermore, photoredox catalysis using transition metal complexes can mediate C-F bond activation, suggesting that under specific photochemical conditions, the fluorine atom of this compound could potentially participate in radical-mediated coupling reactions. nih.gov

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-3-(trifluoromethyl)pyridine |

| 4-Methoxy-3-(trifluoromethyl)pyridine |

| 4-(Phenylthio)-3-(trifluoromethyl)pyridine |

| 4-Bromo-3-(trifluoromethyl)pyridine |

| 4-Iodo-3-(trifluoromethyl)pyridine |

| 4-(Trifluoromethyl)nicotinamide |

| Flonicamid |

| Ammonia |

| Sodium Methoxide |

| Sodium Thiophenoxide |

| Arylboronic Acid |

| Vinylboronic Ester |

| Phenylacetylene |

| BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| TBAF (Tetrabutylammonium fluoride) |

| Pyridinium salt |

Functional Group Interconversions and Diversification Strategies

The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom significantly activates the C4-fluorine atom for nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the diversification of the this compound scaffold, allowing for the introduction of a wide range of functional groups through displacement of the fluoride ion.

Key intermediates, such as 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, serve as valuable precursors in multi-step syntheses. google.com For instance, in the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor Doravirine, the fluorine at the C4 position of a related pyridone intermediate is displaced by a phenoxide nucleophile. researchgate.net A similar transformation involves the hydrolysis of 2,3-difluoro-4-(trifluoromethyl)pyridine, where sulfuric acid facilitates the substitution of the C2-fluorine to yield 3-fluoro-4-(trifluoromethyl)pyridin-2(1H)-one. newdrugapprovals.org

The SNAr reaction is not limited to oxygen nucleophiles. Nitrogen and sulfur nucleophiles can also be employed to generate diverse libraries of compounds. The general strategy involves reacting the fluorinated pyridine with a nucleophile (e.g., an alcohol, amine, or thiol) in the presence of a base to afford the corresponding ether, amine, or thioether derivatives. This approach highlights the utility of the C-F bond as a reactive handle for late-stage functionalization.

Table 1: Functional Group Interconversions via Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile/Reagent | Product | Application/Reference |

| 2,3-Difluoro-4-(trifluoromethyl)pyridine | H₂O / H₂SO₄ | 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one | Intermediate Synthesis newdrugapprovals.org |

| 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile | 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one / Base | Doravirine | Pharmaceutical Synthesis researchgate.netnewdrugapprovals.org |

| 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | 3-Chloro-5-hydroxybenzonitrile / Base | 3-Chloro-5-((2-chloro-3-fluoro-4-(trifluoromethyl)pyridin-4-yl)oxy)benzonitrile | Doravirine Intermediate researchgate.net |

| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride (CsF) | Methyl 3-fluoropyridine-4-carboxylate | Nitro to Fluoro Interconversion nih.gov |

Cyclization and Annulation Reactions Forming Fused Heterocyclic Systems

The this compound core and its derivatives are valuable synthons for constructing fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. Various strategies, including multicomponent reactions and transition-metal-catalyzed cyclizations, have been developed to build pyrazolo[4,3-c]pyridines, thieno[2,3-b]pyridines, and other fused structures.

One prominent method involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. wikipedia.orglibretexts.orgrsc.orgnih.gov For example, a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines has been achieved. The process begins with a microwave-assisted, Sonogashira-type cross-coupling of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes, which then undergoes a one-pot cyclization in the presence of tert-butylamine. researchgate.net

Another approach involves the condensation of aminopyrazoles with fluorinated β-diketones. The reaction of 5-aminopyrazoles with 1,1,1-trifluoropentane-2,4-dione proceeds via nucleophilic attack and subsequent cyclization to form the pyrazolo[3,4-b]pyridine ring system. The high electrophilicity of the carbonyl carbon attached to the CF₃ group directs the regioselectivity of the cyclization. tandfonline.comnih.gov

Furthermore, pyridine-2(1H)-thione derivatives, synthesized from the reaction of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide, serve as precursors for thieno[2,3-b]pyridine (B153569) systems. researchgate.net Alkylation of the thione followed by intramolecular cyclization provides access to these important fused heterocycles. researchgate.net

Table 2: Synthesis of Fused Heterocycles from Fluorinated Pyridine Precursors

| Precursor(s) | Key Reagents/Reaction Type | Fused System Formed | Key Features |

| 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, Terminal Alkyne | Pd/Cu Catalyst, t-BuNH₂, Microwave (Sonogashira/Cyclization) | 1H-Pyrazolo[4,3-c]pyridine | One-pot multicomponent procedure. researchgate.net |

| 5-Aminopyrazole, 1,1,1-Trifluoropentane-2,4-dione | Acetic Acid (Condensation/Cyclization) | 1H-Pyrazolo[3,4-b]pyridine | Regioselective cyclization driven by the electrophilic CF₃-ketone. nih.gov |

| 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione, Cyanothioacetamide | Solvent-free grinding | Pyridine-2(1H)-thione | Precursor for Thieno[2,3-b]pyridines. researchgate.net |

| 2-Iodocyclopropanecarboxamides, Terminal Alkyne | Pd Catalyst (Copper-free Sonogashira), 5-exo-dig cyclization | 3-Azabicyclo[3.1.0]hexan-2-one | Cascade reaction sequence. nih.gov |

| 2-Chloro-3-nitropyridines, Ethyl 2-diazo-3-oxobutanoate | Base (Modified Japp–Klingemann reaction) | Pyrazolo[4,3-b]pyridine | One-pot azo-coupling and pyrazole (B372694) annulation. nih.gov |

Oxidation Reactions of Sulfur-Containing Fluorinated Pyridine Analogues

The introduction of a sulfur atom onto the fluorinated pyridine ring, typically via nucleophilic substitution of the fluorine, creates precursors for further transformations, most notably oxidation. The oxidation of the resulting pyridyl thioethers to sulfoxides and sulfones introduces valuable functional groups that can modulate the electronic properties and metabolic stability of the molecule.

The synthesis of a sulfur-containing analogue can be achieved by reacting a suitable fluorinated pyridine with a thiolate, such as sodium thiomethoxide, to form a methylthio-substituted pyridine. The subsequent oxidation of the sulfide (B99878) to the corresponding sulfone is a common transformation. Standard oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone are effective for this purpose. organic-chemistry.orgorgsyn.org For instance, the oxidation of a 2-(methylthio)pyridine (B99088) derivative to a 2-(methylsulfonyl)pyridine (B98560) has been accomplished using Oxone in a methanol/water solvent system. acs.org

This two-step sequence—nucleophilic substitution followed by oxidation—provides access to pyridyl sulfones, which are important pharmacophores in medicinal chemistry. The strong electron-withdrawing nature of the sulfonyl group, combined with the trifluoromethyl substituent, can significantly influence the biological activity of the parent molecule. While specific examples detailing the oxidation of 4-(alkylthio)-3-(trifluoromethyl)pyridine are not prevalent, the methodology is well-established for a wide range of pyridyl sulfides. organic-chemistry.orgacs.org

Table 3: Representative Oxidation of Sulfur-Containing Pyridine Analogues

| Substrate | Oxidizing Agent | Product | Reaction Conditions |

| Generic Aryl/Alkyl Sulfide | m-Chloroperoxybenzoic acid (m-CPBA) | Aryl/Alkyl Sulfone | Standard oxidation conditions. organic-chemistry.org |

| 2-(Methylthio)pyridine derivative | Oxone | 2-(Methylsulfonyl)pyridine derivative | Methanol/Water, Room Temperature. acs.org |

| Fluoromethyl phenyl sulfide | Oxone | Fluoromethyl phenyl sulfone | Methanol/Water, 5°C. orgsyn.org |

| General Sulfides | Urea-hydrogen peroxide | Sulfoxides or Sulfones | Solid-state, efficient oxidation. |

Applications of 4 Fluoro 3 Trifluoromethyl Pyridine Scaffolds in Advanced Chemical Research

Integration into Advanced Medicinal Chemistry Scaffolds

The introduction of fluorine and trifluoromethyl (CF₃) groups into drug candidates is a widely employed strategy to modulate molecular properties and improve pharmacokinetic and pharmacodynamic profiles. acs.orgnih.gov The 4-fluoro-3-(trifluoromethyl)pyridine core combines the effects of a single fluorine atom and a trifluoromethyl group on a basic heterocyclic ring, offering a powerful tool for drug designers.

The design of drug analogs containing the this compound moiety is guided by several key principles rooted in the physicochemical effects of fluorine. The high electronegativity of fluorine and the potent electron-withdrawing nature of the CF₃ group significantly alter the electron distribution within the pyridine (B92270) ring. acs.orgijfans.org This has profound implications for a molecule's properties.

One of the primary effects is the modulation of basicity. The pyridine nitrogen is a basic center, which can be a liability for drug candidates by leading to unwanted interactions or poor membrane permeability. The presence of two strong electron-withdrawing groups, like fluorine at the 4-position and a CF₃ group at the 3-position, substantially reduces the pKa of the pyridine nitrogen, making it less basic. acs.orgijfans.orgmdpi.com This can improve oral bioavailability and cell penetration.

Lipophilicity is another crucial parameter that is fine-tuned by fluorination. While a single fluorine atom has a minimal impact on lipophilicity, the trifluoromethyl group is highly lipophilic and can enhance a molecule's ability to cross biological membranes. mdpi.commdpi.com This property is vital for reaching intracellular targets or for penetration into the central nervous system. acs.org The combination of the 4-fluoro and 3-trifluoromethyl substituents thus offers a unique profile of modulated basicity and increased, metabolically stable lipophilicity.

Finally, these fluorine substituents can influence the binding affinity of a drug to its target protein. Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within the protein's binding pocket. acs.orgacs.org The conformational effects induced by the relatively small fluorine atom can also orient the molecule for optimal binding. acs.org

Table 1: Physicochemical Effects of Fluorine Substitution in Drug Design

| Property | Effect of 4-Fluoro Substituent | Effect of 3-Trifluoromethyl Substituent | Combined Impact on Pyridine Scaffold |

|---|---|---|---|

| Basicity (pKa) | Decreases basicity of pyridine nitrogen due to inductive electron withdrawal. acs.org | Strongly decreases basicity due to potent electron-withdrawing nature. ijfans.org | Significant reduction in pKa, improving bioavailability. |

| Metabolic Stability | Blocks sites of oxidative metabolism, increasing metabolic half-life. ijfans.org | Metabolically robust and serves as a stable lipophilic group. mdpi.com | Enhanced resistance to enzymatic degradation. |

| Lipophilicity | Minor increase. | Significant increase, aiding membrane permeability. mdpi.com | Substantial, targeted increase in lipophilicity. |

| Binding Interactions | Can form hydrogen bonds and other polar interactions with protein targets. acs.orgacs.org | Influences molecular conformation and provides a lipophilic binding anchor. | Potential for enhanced binding affinity and selectivity. |

The development of drug candidates requires extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. mdpi.com For compounds incorporating the this compound scaffold, SAR studies would systematically explore how modifications to this core and its appended functionalities impact biological activity.

A case study can be drawn from the development of kinase inhibitors like Sorafenib. While Sorafenib itself contains a 4-chloro-3-(trifluoromethyl)phenyl group, the SAR principles are highly relevant. mdpi.com The synthesis of Sorafenib involves reacting an aniline (B41778) derivative with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. mdpi.com SAR studies on such molecules often reveal that the specific halogen and its position on the trifluoromethyl-substituted ring are critical for activity. Replacing the chlorine with fluorine, or moving the positions of the substituents, would likely have a significant impact on the inhibitor's potency against its target kinases.

In a hypothetical SAR study for a lead compound containing the this compound scaffold, researchers would synthesize a series of analogs to probe the importance of each feature. Key questions would include:

Is the 4-fluoro substituent essential, or could it be replaced by hydrogen, chlorine, or a methoxy (B1213986) group?

How does the activity change if the trifluoromethyl group is moved to a different position on the pyridine ring (e.g., position 5 or 6)?

What is the impact of replacing the trifluoromethyl group with other electron-withdrawing groups (e.g., cyano, nitro) or a different haloalkyl group (e.g., -OCF₃, -CHF₂)?

The results of these studies provide a detailed map of the chemical space around the lead compound, guiding the design of more potent and selective drug candidates. The combination of the 4-fluoro and 3-trifluoromethyl groups provides a specific electronic and steric profile that is often difficult to replicate with other substituents, making this scaffold a valuable starting point for drug discovery campaigns. mdpi.comhovione.com

Contributions to Agrochemical Innovation and Design

The trifluoromethylpyridine (TFMP) moiety is a vital structural motif in modern agrochemicals, found in a wide range of high-performance herbicides, insecticides, and fungicides. nih.govacs.org The unique physicochemical properties conferred by the trifluoromethyl group and the pyridine ring—such as altered systemic properties and novel biological activities—have led to the development of products with superior efficacy compared to their phenyl analogs. nih.govjst.go.jp The this compound scaffold fits within this broader class of highly effective fluorinated pyridine building blocks used in crop protection. agropages.com

The introduction of the TFMP core into herbicide discovery programs has yielded several commercially successful products. One of the first was Fluazifop-butyl, which contains a 5-(trifluoromethyl)pyridine-2-yloxy moiety and acts by inhibiting acetyl-CoA carboxylase (ACCase) in grasses. nih.gov

More recent developments include herbicides that target the acetolactate synthase (ALS) enzyme. Pyroxsulam, for instance, is an ALS-inhibiting herbicide that features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov During its development, it was noted that while the corresponding phenyl analogues had high herbicidal activity, they caused significant injury to wheat crops. The pyridine-based structure of Pyroxsulam provided much better crop selectivity, a crucial advantage attributed in part to differences in the rate of metabolism between the crop and the target weeds. nih.gov Other pyridine-based herbicides like Dithiopyr (B166099) and Thiazopyr function by inhibiting microtubule assembly, preventing cell division in weed roots. nih.gov

Table 2: Selected Herbicides Containing a Trifluoromethylpyridine (TFMP) Moiety

| Herbicide | TFMP Structural Feature | Mode of Action |

|---|---|---|

| Fluazifop-butyl | 5-(Trifluoromethyl)pyridine | ACCase Inhibition nih.gov |

| Pyroxsulam | 4-(Trifluoromethyl)pyridine | ALS Inhibition nih.gov |

| Dithiopyr | 3,5-Disubstituted-4-(trifluoromethyl)pyridine | Microtubule Assembly Inhibition nih.gov |

| Thiazopyr | 5-(Trifluoromethyl)pyridine | Microtubule Assembly Inhibition nih.gov |

The TFMP scaffold is particularly prominent in modern insecticides. A key example is Flonicamid, an insecticide that contains the 4-trifluoromethyl-nicotinamide structure. researchoutreach.org It was developed to control sap-feeding insects like aphids and exhibits a novel mode of action, selectively inhibiting the chordotonal organs of insects. researchoutreach.org

Other important insecticides have been developed from different TFMP isomers. Chlorfluazuron, an insect growth regulator (IGR), is a benzoylurea-type insecticide that inhibits chitin (B13524) biosynthesis in larval insects. nih.gov Its synthesis utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) as a key starting material. researchoutreach.org Similarly, Sulfoxaflor, which targets sap-feeding pests, is based on a 6-(trifluoromethyl)pyridine structure. researchoutreach.org Research has shown that replacing a phenyl group with a TFMP moiety can significantly enhance insecticidal activity against various pests. nih.gov Furthermore, derivatives of trifluoromethyl pyridine containing a 1,3,4-oxadiazole (B1194373) moiety have demonstrated high insecticidal activity against pests such as Plutella xylostella and Mythimna separata. nih.govresearchgate.net

Table 3: Selected Insecticides Containing a Trifluoromethylpyridine (TFMP) Moiety

| Insecticide | TFMP Structural Feature | Primary Target Pests |

|---|---|---|

| Flonicamid | 4-(Trifluoromethyl)pyridine | Aphids (sap-feeding insects) researchoutreach.org |

| Chlorfluazuron | 5-(Trifluoromethyl)pyridine | Lepidoptera, Diptera (larval stages) nih.gov |

| Sulfoxaflor | 6-(Trifluoromethyl)pyridine | Sap-feeding insects researchoutreach.org |

| Pyridalyl | 5-(Trifluoromethyl)pyridine | Lepidopterous pests nih.govresearchoutreach.org |

The fungicidal properties of TFMP derivatives have also been successfully exploited. Fluazinam, a potent fungicide used to control diseases like potato blight, is synthesized from the intermediate 2,3,5-DCTF. researchoutreach.org Development studies for Fluazinam revealed that the trifluoromethyl-substituted pyridine derivative possessed higher fungicidal activity than other halogenated analogs. researchoutreach.org

Bayer has commercialized two important fungicides, Fluopicolide and Fluopyram, which are both derived from a 3-chloro-5-(trifluoromethyl)pyridine (B1270821) residue. nih.gov Interestingly, despite their structural similarities, they have different modes of action. Fluopicolide induces the delocalization of spectrin-like proteins in oomycete fungi, a novel mechanism, while Fluopyram is a succinate (B1194679) dehydrogenase inhibitor (SDHI). nih.gov Recent research continues to explore this area, with novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives showing significant in-vitro antifungal activity against pathogens such as Botrytis cinerea and Pyricularia oryzae. nih.gov

Table 4: Selected Fungicides Containing a Trifluoromethylpyridine (TFMP) Moiety

| Fungicide | TFMP Structural Feature | Mode of Action |

|---|---|---|

| Fluazinam | 5-(Trifluoromethyl)pyridine | Uncoupler of oxidative phosphorylation researchoutreach.org |

| Fluopicolide | 5-(Trifluoromethyl)pyridine | Delocalization of spectrin-like proteins nih.gov |

| Fluopyram | 5-(Trifluoromethyl)pyridine | Succinate Dehydrogenase Inhibition (SDHI) nih.gov |

Potential Applications in Materials Science Research

The development of high-performance materials is driven by the need for enhanced thermal stability, chemical resistance, and specific electronic or physical properties. Fluorinated compounds are frequently employed as building blocks for such advanced materials, including specialized polymers and metal-organic frameworks (MOFs). mdpi.com The unique properties of this compound make it a compelling candidate for creating next-generation materials.

The introduction of C-F bonds and trifluoromethyl groups into polymer backbones is a well-established strategy for increasing hydrophobicity, improving oxidative resistance, and enhancing thermal stability. mdpi.com Research into fluorinated polyimides and poly(arylene ether)s, which incorporate pyridine units, has demonstrated that these materials exhibit high thermal-decomposition temperatures (around 500 °C) and excellent resistance to chemical degradation. researchgate.net While direct polymerization of this compound has not been extensively documented, its structure suggests it could serve as a valuable monomer or precursor. Its integration into polymer chains could yield materials with a superior combination of properties compared to non-fluorinated analogues.

Another promising area is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. A related compound, 4-(Trifluoromethyl)pyridine, has been identified as a building block for synthesizing MOFs. sigmaaldrich.com The pyridine nitrogen provides a coordination site for the metal center, while the trifluoromethyl group influences the pore size, functionality, and stability of the resulting framework. The addition of a fluoro group, as in this compound, would further modify the electronic nature of the ligand, potentially leading to MOFs with altered catalytic activity, gas sorption characteristics, or stability. The rich coordination chemistry of pyridine ligands is foundational to creating functional, surface-confined metal-organic assemblies for applications in electronics and chemical sensors. nih.govacs.org

The anticipated contributions of the substituents in this compound to material properties are summarized below.

Table 1: Predicted Influence of Substituents on Properties of Materials Derived from Pyridine Analogues

This table extrapolates properties based on established principles of fluorine chemistry.

| Precursor Compound | Expected Thermal Stability | Expected Chemical Resistance | Expected Hydrophobicity | Rationale |

| Pyridine | Moderate | Moderate | Low | Baseline aromatic heterocycle. |

| 4-(Trifluoromethyl)pyridine | High | High | High | The strong C-F bonds and stability of the CF3 group enhance thermal and chemical stability and increase hydrophobicity. mdpi.com |

| This compound | Very High | Very High | Very High | The combined electron-withdrawing and shielding effects of both F and CF3 groups are expected to further increase inertness and hydrophobicity. mdpi.com |

Development and Utilization of Catalytic Ligands Incorporating the Fluorinated Pyridine Moiety

In transition metal catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of the metal center. Pyridine and its derivatives are ubiquitous ligands in coordination chemistry. jscimedcentral.comwikipedia.org The electronic properties of the pyridine ring can be finely tuned through substitution, which in turn influences the behavior of the resulting metal complex.

The this compound molecule possesses two powerful electron-withdrawing groups. The electronegative nitrogen atom already renders the pyridine ring relatively electron-deficient compared to benzene (B151609). jscimedcentral.com The addition of a fluorine atom and a trifluoromethyl group drastically reduces the electron density on the ring and, critically, on the nitrogen atom. This makes this compound an exceptionally weak Lewis base. wikipedia.org

While strong donor ligands are common, weakly coordinating, electron-poor ligands are highly valuable in specific catalytic applications. By coordinating to a metal, such a ligand can significantly increase the metal center's Lewis acidity and electrophilicity. This enhanced reactivity can be crucial for activating challenging substrates or promoting difficult catalytic steps. Although direct catalytic applications of ligands based on this compound are not yet widely reported, its electronic profile suggests potential in catalytic systems where a highly electrophilic metal center is desired. For example, in certain polymerization or hydroformylation reactions, weakly coordinating ligands can facilitate substrate binding and product dissociation.

The electronic influence of substituents on an aromatic ring can be quantified using Hammett parameters (σ). A more positive value indicates a stronger electron-withdrawing effect.

Table 2: Hammett Constant Values for Selected Substituents

This table provides a quantitative comparison of the electronic effects of various functional groups.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

| -CH₃ | -0.07 | -0.17 | Electron-Donating |

| -H | 0.00 | 0.00 | Neutral Reference |

| -F | +0.34 | +0.06 | Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

| -CF₃ | +0.43 | +0.54 | Strongly Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing |

Data sourced from established physical organic chemistry principles.

In this compound, the fluorine atom is para to the nitrogen, and the trifluoromethyl group is meta. Both contribute to a significant decrease in the basicity of the nitrogen lone pair, making it a prime candidate for the development of specialized, electron-deficient catalytic ligands.

Future Research Directions and Perspectives

Emerging Synthetic Strategies for Highly Functionalized Fluorinated Pyridines

The synthesis of highly substituted pyridines, particularly those bearing fluorine and trifluoromethyl groups, remains a dynamic area of research. While traditional methods such as chlorine/fluorine exchange and the cyclocondensation of trifluoromethyl-containing building blocks are established for industrial production of some trifluoromethylpyridines (TFMPs), newer strategies are emerging to provide more direct and versatile access to complex structures like 4-Fluoro-3-(trifluoromethyl)pyridine. nih.govjst.go.jp

Future synthetic efforts are likely to concentrate on late-stage functionalization, which allows for the direct introduction of fluorine or trifluoromethyl groups into complex, pre-existing molecular scaffolds. rsc.org This approach is highly desirable as it can shorten synthetic sequences and provide rapid access to a diverse range of analogues. Key emerging strategies include:

C-H Functionalization: Direct C-H trifluoromethylation and fluorination are at the forefront of synthetic innovation. chemistryviews.org Methods that enable the selective functionalization of specific C-H bonds on the pyridine (B92270) ring without the need for pre-installed directing groups are a major goal. For instance, strategies involving the hydrosilylation of pyridine derivatives to form enamine intermediates, which are then susceptible to electrophilic trifluoromethylation, have shown promise for achieving 3-position selectivity. chemistryviews.orgresearchgate.net

Novel Building Blocks: The development of novel, highly functionalized building blocks is another crucial avenue. Synthesizing complex synthons that already contain the desired fluoro- and trifluoromethyl- substitution pattern can simplify the assembly of the final pyridine ring. rsc.orgorgsyn.org

Photoredox Catalysis: Visible-light-mediated reactions offer mild and efficient conditions for generating radical species. The application of photoredox catalysis to the C-H functionalization of N-functionalized pyridinium (B92312) salts is a rapidly growing field, enabling regiocontrolled additions at the C2 and C4 positions under acid-free conditions. acs.org Extending these methods to achieve C3 functionalization and to incorporate fluorine and CF3 groups simultaneously is a promising future direction.

These evolving synthetic methodologies will be instrumental in building libraries of highly functionalized fluorinated pyridines, facilitating broader exploration of their structure-activity relationships.

Novel Applications in Interdisciplinary Chemical Biology Research

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. rsc.orgresearchgate.netnih.gov The compound this compound and its derivatives are poised for significant contributions to chemical biology, a field that uses chemical techniques to study and manipulate biological systems.

Emerging applications are expected in the following areas:

Fluorescent Probes for Bioimaging: Fluorinated heterocycles are increasingly being explored for their potential in creating novel fluorescent probes. mdpi.com The unique electronic properties conferred by the fluorine and trifluoromethyl groups can be harnessed to design push-pull systems with desirable photophysical characteristics, such as aggregation-induced emission (AIE). mdpi.com These probes could be used for real-time visualization of biological processes and organelles, such as lipid droplets, which are implicated in various diseases. mdpi.com The lipophilicity enhancement provided by the CF3 group can also improve cell penetration and specificity. nih.gov

¹⁹F NMR Spectroscopy Probes: The fluorine nucleus (¹⁹F) is an ideal probe for NMR studies in complex biological environments because of the near-absence of endogenous fluorine in living systems. researchgate.net Molecules like this compound could be incorporated into larger bioactive molecules or drugs to serve as ¹⁹F NMR tracers. This would allow for the direct observation of drug metabolism, distribution, and target engagement in real-time and in vivo, providing invaluable insights for drug development. researchgate.net

Bioisosteric Replacement and Drug Design: The fluorine atom and the trifluoromethyl group can serve as bioisosteres for hydrogen atoms or methyl groups, respectively. This substitution can profoundly impact a molecule's biological activity. nih.gov Future research will involve the strategic incorporation of the 4-fluoro-3-(trifluoromethyl)phenyl moiety into known bioactive scaffolds to modulate their efficacy, selectivity, and pharmacokinetic profiles. This approach is particularly relevant for developing next-generation pharmaceuticals and agrochemicals. nih.govresearchoutreach.org

The interplay between advanced synthesis and chemical biology will undoubtedly unlock new therapeutic and diagnostic applications for this class of compounds.

Advancements in Automated Synthesis and Flow Chemistry for Scale-Up

The transition of novel chemical entities from laboratory-scale synthesis to industrial production presents numerous challenges, including safety, scalability, and reproducibility. Automated synthesis and flow chemistry are emerging as transformative technologies to address these issues, particularly for the synthesis of fluorinated compounds which often involves hazardous reagents and exothermic reactions. pharmtech.comresearchgate.netbohrium.com

Future progress in this area will focus on:

Enhanced Safety and Control: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters like temperature and pressure. researchgate.netbohrium.com This is especially beneficial for fluorination reactions, minimizing the risks associated with handling toxic and corrosive reagents like elemental fluorine or hydrogen fluoride (B91410). pharmtech.comacs.org By reducing the reaction volume at any given moment, the potential for hazardous thermal runaways is significantly decreased. pharmtech.com

Process Optimization and Automation: The integration of artificial intelligence (AI) and machine learning algorithms with automated flow chemistry systems is a key future direction. researchgate.net These "self-optimizing" systems can rapidly screen a wide range of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to identify the optimal parameters for yield and purity, drastically reducing development time. researchgate.netresearchgate.net

Telescoped and Multistep Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. researchgate.net This significantly improves efficiency and reduces waste. Future work will aim to develop fully automated, multi-step flow syntheses for complex fluorinated pyridines, starting from simple precursors and incorporating purification steps in-line. researchgate.net This approach holds the promise of making the production of compounds like this compound more efficient, cost-effective, and sustainable on a large scale. pharmtech.com

The synergy between flow chemistry and automation is set to revolutionize the synthesis and manufacturing of fluorinated intermediates and active ingredients.

Development of Next-Generation Catalysts for Selective Fluorination and Trifluoromethylation

Catalysis is central to the advancement of organofluorine chemistry. nih.gov The development of more efficient and selective catalysts is critical for overcoming the challenges associated with the precise installation of fluorine and trifluoromethyl groups onto aromatic rings like pyridine.

Future research in catalysis will likely target:

Regioselective C-H Functionalization Catalysts: A major challenge in pyridine chemistry is controlling the position of functionalization. While methods for C2 and C4 functionalization are more common, selectively targeting the C3 position remains difficult. chemistryviews.org Future catalysts will need to exhibit high regioselectivity. For example, transition metal catalysts, such as those based on palladium or silver, have shown promise in directing fluorination or trifluoromethylation to specific C-H bonds, sometimes with the aid of a directing group. nih.govresearchgate.net The ultimate goal is to develop catalysts that can achieve this selectivity without the need for pre-functionalization.

Enantioselective Catalysis: For molecules with chiral centers, controlling the stereochemistry is paramount. The development of chiral catalysts for the enantioselective fluorination and trifluoromethylation of prochiral substrates is a frontier in the field. acs.org This includes Lewis acid catalysts (e.g., Ti, Ni complexes), organocatalysts, and photoredox systems that can create stereogenic centers containing a C-F or C-CF3 bond with high enantiomeric excess. nih.govacs.org

Earth-Abundant Metal Catalysts: Many current catalytic systems rely on precious and expensive metals like palladium. A significant push in future research will be to develop catalysts based on more earth-abundant and less toxic metals, such as iron, copper, or nickel, to perform these challenging transformations. This would make the synthesis of fluorinated pyridines more sustainable and economical.

The discovery of next-generation catalysts will not only refine existing synthetic routes but also unlock entirely new chemical transformations, making the synthesis of complex molecules like this compound and its derivatives more practical and versatile.

Q & A

Q. What are the common synthetic routes for preparing 4-Fluoro-3-(trifluoromethyl)pyridine, and what challenges are associated with regioselectivity?